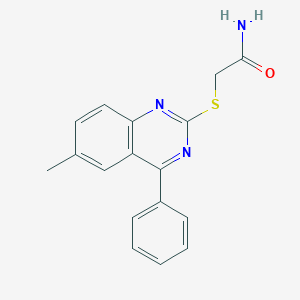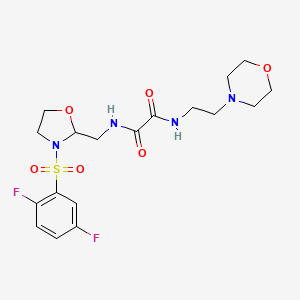![molecular formula C7H8N4 B2983538 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1557979-67-5](/img/structure/B2983538.png)
1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis
“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is described as a colorless to light yellow liquid . Further details about its physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Antiviral and Antitumor Agents
Pyrazolo compounds have structural similarities to nucleic bases, which allows them to act as metabolites. This characteristic makes them useful in antiviral and antitumor applications, as they can interfere with the replication process of viruses or the proliferation of tumor cells .
Anti-inflammatory Applications
Some pyrazolo derivatives exhibit significant anti-inflammatory properties. They can be used to develop new medications that reduce inflammation in various medical conditions .
Antiproliferative Effects
These compounds have shown antiproliferative activities, which is crucial in the fight against cancer. They can inhibit the growth and spread of cancer cells .
Antifungal Properties
Pyrazolo derivatives also possess antifungal activities, making them candidates for developing new antifungal drugs that can treat infections caused by fungi .
Inhibitory Activity Against Carcinoma Cells
Certain pyrazolo compounds have demonstrated remarkable inhibitory activity against various carcinoma cells, including colon, breast, and lung carcinoma cells. This suggests potential applications in cancer therapy .
Synthesis Methods and Approaches
Research into the synthesis methods of pyrazolo derivatives is ongoing. Understanding these methods is essential for pharmaceutical development and the creation of new drugs with specific properties .
Mécanisme D'action
Target of Action
Similar compounds have been found to target kinases such as cdk2 and PI3K , which play crucial roles in cell cycle regulation and signal transduction pathways, respectively.
Mode of Action
This can lead to changes in the phosphorylation status of downstream proteins, altering cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine are likely to be those regulated by its targets. For instance, if it targets CDK2, it could affect the cell cycle, particularly the transition from G1 to S phase . If it targets PI3K, it could impact the PI3K/AKT/mTOR pathway, influencing cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine’s action would depend on its targets and the pathways they regulate. For example, if it inhibits CDK2, it could halt cell cycle progression, potentially exerting anti-proliferative effects . If it inhibits PI3K, it could suppress the PI3K/AKT/mTOR pathway, potentially inducing apoptosis and inhibiting cell growth .
Safety and Hazards
Orientations Futures
The future directions for “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives could be a promising area of research .
Propriétés
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAMKIHUHYOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)



![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)
![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)